An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine. This molecule is of significant interest in medicinal chemistry and drug discovery due to its unique structural features, which include a substituted pyridine ring, a pyrrole moiety, and a trifluoromethyl group. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems and for its rational application in the design of novel therapeutic agents. This document details its structural characteristics, predicted physicochemical parameters, and spectral properties. Furthermore, it outlines established methodologies for the experimental determination of these key properties, providing a valuable resource for researchers in the field.
Introduction
The landscape of modern drug discovery is increasingly reliant on the design and synthesis of novel heterocyclic compounds that can effectively interact with biological targets. Among these, pyridine derivatives hold a prominent position due to their presence in numerous approved drugs and natural products. The subject of this guide, 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine, combines several key pharmacophoric features:
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A Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.
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A Pyrrole Ring: A five-membered aromatic heterocycle that can act as a hydrogen bond donor and engage in π-stacking interactions.
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A Trifluoromethyl Group: This electron-withdrawing group can significantly modulate the electronic properties of the pyridine ring, enhance metabolic stability, and improve membrane permeability.
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A Chlorine Atom: This halogen substituent can influence the compound's lipophilicity and provide a site for further chemical modification.
The strategic combination of these functionalities suggests that 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine could serve as a valuable scaffold in the development of new therapeutic agents. This guide aims to provide a detailed understanding of its fundamental physicochemical characteristics to facilitate its exploration in drug discovery programs.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine |
| CAS Number | Not available |
| Molecular Formula | C₁₀H₆ClF₃N₂ |
| Molecular Weight | 246.62 g/mol [1] |
| Canonical SMILES | C1=CC(=CN1)C2=NC=C(C=C2Cl)C(F)(F)F |
| InChI | InChI=1S/C10H6ClF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h1-6H[1] |
| InChIKey | VTPAUOGNKCCAMU-UHFFFAOYSA-N[1] |
Diagram 1: 2D Structure of 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
Caption: 2D chemical structure of the title compound.
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Physical State | Solid | Sigma-Aldrich[1] |
| Melting Point (°C) | 80 - 120 | Predicted |
| Boiling Point (°C) | ~300 - 350 | Predicted |
| Water Solubility (logS) | -3.5 to -4.5 | Predicted |
| logP (Octanol/Water) | 3.1 | Predicted (PubChemLite)[2] |
| pKa (most basic) | 1.5 - 2.5 (Pyridine N) | Predicted |
Disclaimer: The predicted values are generated using cheminformatics tools and should be considered as estimates. Experimental verification is recommended.
Experimental Determination of Physicochemical Properties
To ensure scientific integrity, the following section outlines standard experimental protocols for the determination of key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity for a solid compound.
Protocol:
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A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.
Diagram 2: Workflow for Melting Point Determination
Caption: A simplified workflow for determining the melting point of a solid organic compound.
Solubility Assessment
Solubility in various solvents provides insights into the polarity and potential for formulation of a compound.
Protocol:
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Add approximately 1-2 mg of the compound to a small test tube.
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Add 0.5 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, hexane).
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Vortex the mixture for 30 seconds.
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Visually inspect for the presence of undissolved solid.
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If the solid dissolves, the compound is considered soluble in that solvent at that concentration.
Diagram 3: Solubility Testing Workflow
Caption: A flowchart illustrating the steps for a qualitative solubility assessment.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.
Protocol:
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Prepare a saturated solution of the compound in a pre-equilibrated mixture of n-octanol and water.
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Shake the mixture vigorously to allow for partitioning between the two phases.
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Centrifuge the mixture to ensure complete phase separation.
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Carefully separate the n-octanol and aqueous layers.
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Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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logP is the base-10 logarithm of P.
Diagram 4: Shake-Flask Method for LogP Determination
Caption: Key steps in the experimental determination of logP using the shake-flask method.
pKa Determination
The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH.
Protocol (Potentiometric Titration):
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Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titrate the solution with a standardized solution of a strong acid or base.
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Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
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Plot the pH versus the volume of titrant added.
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The pKa can be determined from the midpoint of the titration curve.
Predicted Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and characterization of a chemical compound. While experimental spectra are not available, predicted spectra can provide valuable guidance.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |
| Pyridine H-4 | 8.0 - 8.2 | 135 - 140 |
| Pyridine H-6 | 8.5 - 8.7 | 148 - 152 |
| Pyrrole H-2', H-5' | 6.8 - 7.0 | 115 - 120 |
| Pyrrole H-3', H-4' | 6.2 - 6.4 | 110 - 115 |
| Pyridine C-2 | - | 150 - 155 |
| Pyridine C-3 | - | 125 - 130 |
| Pyridine C-5 | - | 120 - 125 (q) |
| CF₃ | - | 120 - 125 (q) |
Note: Predicted shifts are relative to TMS. The trifluoromethyl group will cause splitting of the adjacent carbon signal (C-5) in the ¹³C NMR spectrum, appearing as a quartet (q).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation:
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Molecular Ion (M⁺): m/z ≈ 246
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Key Fragments: Loss of Cl, CF₃, and fragmentation of the pyrrole ring are expected.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine and Pyrrole) |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings |
| 1350 - 1150 | C-F stretch | Trifluoromethyl |
| 800 - 700 | C-Cl stretch | Chloroalkane |
Synthesis Outline
A plausible synthetic route to 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine involves a two-step process starting from a commercially available pyridine derivative.
Diagram 5: Proposed Synthetic Pathway
Caption: A potential synthetic route for the target compound.
A common method for the synthesis of N-heteroaryl pyrroles is the Clauson-Kaas reaction. This involves the reaction of an amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[3] Alternatively, a nucleophilic aromatic substitution reaction between a 2-halopyridine and pyrrole in the presence of a base can be employed.
Safety Information
Based on available data for this compound, the following safety precautions should be observed.[1]
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
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Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313, P501
It is essential to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine. The compilation of its structural, physical, and spectral characteristics, along with established experimental protocols, serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The unique combination of a pyridine core, a pyrrole ring, and a trifluoromethyl group makes this compound an attractive scaffold for the development of novel therapeutic agents. Further experimental validation of the predicted properties is encouraged to fully elucidate its potential in drug design and development.
References
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PubChemLite. (n.d.). 3-chloro-2-(1h-pyrrol-1-yl)-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Garratt, P. J. (1986).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Feeney, S., & Paquette, L. A. (2005). The Clauson-Kaas Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 433-442). John Wiley & Sons.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective preparation of pyridines, pyridones, and iminopyridines from two different alkynes via azazirconacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
